molecular formula C9H6F3NO B1358460 7-(trifluoromethoxy)-1H-indole CAS No. 396075-91-5

7-(trifluoromethoxy)-1H-indole

Cat. No. B1358460
M. Wt: 201.14 g/mol
InChI Key: VWWNXBVHASKIKY-UHFFFAOYSA-N
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Patent
US06933387B2

Procedure details

Potassium hydroxide (17.9 g, 321 mmol) was boiled for 2 h in t-butanol (500 mL). (2-Trifluoromethoxy-6-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester (52.8 g, 153 mmol) dissolved in t-butanol (500 mL) was added and boiling was continued for 2 h. The solvent was removed in vacuo and the residue was partitioned between diethyl ether and water. The organic phases were washed with brine, pooled and dried with MgSO4. Evaporation of the solvent yielded 31.8 g of a brownish oil, which was purified by chromatography on silica gel with hexane/ethylacetate (9:1). This yielded the title compound, (30.2 g, 98%) as a yellow oil. (EI-MS: m/e=201.0 (M+))
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].C(OC(=O)[NH:7][C:8]1[C:13]([C:14]#[C:15][Si](C)(C)C)=[CH:12][CH:11]=[CH:10][C:9]=1[O:20][C:21]([F:24])([F:23])[F:22])C>C(O)(C)(C)C>[F:22][C:21]([F:24])([F:23])[O:20][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:8]=1[NH:7][CH:15]=[CH:14]2 |f:0.1|

Inputs

Step One
Name
Quantity
17.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
52.8 g
Type
reactant
Smiles
C(C)OC(NC1=C(C=CC=C1C#C[Si](C)(C)C)OC(F)(F)F)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between diethyl ether and water
WASH
Type
WASH
Details
The organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC=1C=CC=C2C=CNC12)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.8 g
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.